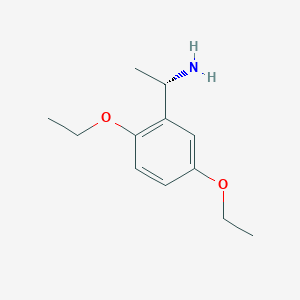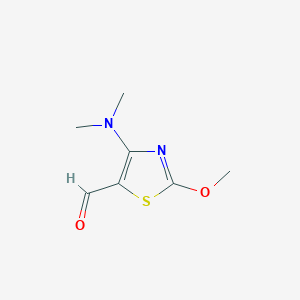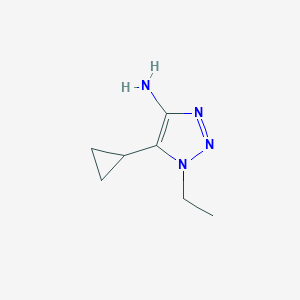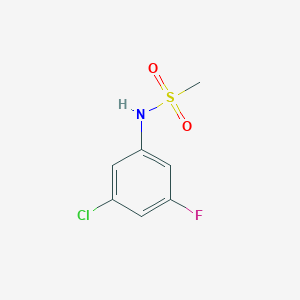![molecular formula C16H27ClN2O3 B13163617 tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13163617.png)
tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is a complex organic compound with the molecular formula C15H25ClN2O3 It is a derivative of pyrrole, a five-membered aromatic heterocycle, and is characterized by the presence of a tert-butyl ester group, a chloropropanoyl group, and a dimethyl-substituted octahydropyrrolo[3,4-c]pyrrole core
准备方法
The synthesis of tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate involves multiple steps, typically starting with the preparation of the pyrrole core. One common method for synthesizing pyrroles is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . The resulting pyrrole can then be further functionalized to introduce the chloropropanoyl and tert-butyl ester groups under specific reaction conditions.
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis generally involves standard organic chemistry techniques such as condensation, esterification, and halogenation reactions.
化学反应分析
tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloropropanoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., iron(III) chloride, palladium on carbon), and specific temperature and pressure conditions.
科学研究应用
tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and other biochemical assays.
作用机制
The mechanism of action of tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate depends on its specific application. In biochemical assays, it may act as an inhibitor or modulator of specific enzymes or proteins, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The exact molecular targets and pathways involved would depend on the specific context of its use.
相似化合物的比较
Similar compounds to tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate include other pyrrole derivatives with different substituents. For example:
- tert-Butyl 5-(3-chloropropanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- tert-Butyl 3,4,5,6-Tetrahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate
These compounds share a similar pyrrole core structure but differ in the nature and position of their substituents, which can influence their chemical reactivity and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and reactivity compared to other pyrrole derivatives.
属性
分子式 |
C16H27ClN2O3 |
|---|---|
分子量 |
330.8 g/mol |
IUPAC 名称 |
tert-butyl 2-(3-chloropropanoyl)-3a,6a-dimethyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C16H27ClN2O3/c1-14(2,3)22-13(21)19-10-15(4)8-18(12(20)6-7-17)9-16(15,5)11-19/h6-11H2,1-5H3 |
InChI 键 |
AKUMKAIVEXTDFF-UHFFFAOYSA-N |
规范 SMILES |
CC12CN(CC1(CN(C2)C(=O)OC(C)(C)C)C)C(=O)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(Pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B13163540.png)

![tert-butyl N-ethyl-N-[4-oxo-4-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13163555.png)
![2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13163556.png)


![4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B13163569.png)







